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molecular formula C7H10N2S B8520369 6-Ethylsulfanyl-pyridin-2-ylamine

6-Ethylsulfanyl-pyridin-2-ylamine

Cat. No. B8520369
M. Wt: 154.24 g/mol
InChI Key: ASXVMBVOPHNUHE-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

2-Amino-6-bromopyridine (0.88 g) and sodium ethanethiolate (0.46 g) were dissolved in DMF (10 mL) stirred at RT for 20 h and subsequently at 60° C. for further 20 h to complete the reaction according to HPLC analysis. The mixture was concentrated in vacuo, partitioned between AcOEt and water, the layers were separated and the organic layer dried over Na2SO4, filtered and evaporated to give to give 6-ethylsulfanyl-pyridin-2-ylamine as brown oil (1.6 g) that was used directly in the next reaction step.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH2:9]([S-:11])[CH3:10].[Na+]>CN(C=O)C>[CH2:9]([S:11][C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at RT for 20 h and subsequently at 60° C. for further 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)SC1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 204%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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